molecular formula C14H18O4 B3267775 Butyl 4'-hydroxy-3'-methoxycinnamate CAS No. 4657-33-4

Butyl 4'-hydroxy-3'-methoxycinnamate

Cat. No.: B3267775
CAS No.: 4657-33-4
M. Wt: 250.29 g/mol
InChI Key: JTQRZRRDNZAHMH-SOFGYWHQSA-N
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Description

Butyl 4’-hydroxy-3’-methoxycinnamate, also known as butyl ferulate, is an organic compound with the molecular formula C14H18O4. It is a derivative of cinnamic acid and is characterized by the presence of a butyl ester group, a hydroxyl group, and a methoxy group on the aromatic ring. This compound is known for its antioxidant properties and is commonly used in the cosmetic and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4’-hydroxy-3’-methoxycinnamate typically involves the esterification of ferulic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

Ferulic Acid+ButanolAcid CatalystButyl 4’-hydroxy-3’-methoxycinnamate+Water\text{Ferulic Acid} + \text{Butanol} \xrightarrow{\text{Acid Catalyst}} \text{Butyl 4'-hydroxy-3'-methoxycinnamate} + \text{Water} Ferulic Acid+ButanolAcid Catalyst​Butyl 4’-hydroxy-3’-methoxycinnamate+Water

Industrial Production Methods

In industrial settings, the production of butyl 4’-hydroxy-3’-methoxycinnamate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized acid catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4’-hydroxy-3’-methoxycinnamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The double bond in the cinnamate moiety can be reduced to form a saturated ester.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated butyl cinnamate.

    Substitution: Various substituted cinnamate esters depending on the nucleophile used.

Scientific Research Applications

Butyl 4’-hydroxy-3’-methoxycinnamate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Used in the formulation of sunscreens and other cosmetic products due to its UV-absorbing properties.

Mechanism of Action

The mechanism of action of butyl 4’-hydroxy-3’-methoxycinnamate primarily involves its antioxidant activity. The hydroxyl and methoxy groups on the aromatic ring can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound can also inhibit the activity of enzymes involved in the production of reactive oxygen species, further enhancing its protective effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4’-hydroxy-3’-methoxycinnamate
  • Methyl 4’-hydroxy-3’-methoxycinnamate
  • Propyl 4’-hydroxy-3’-methoxycinnamate

Comparison

Butyl 4’-hydroxy-3’-methoxycinnamate is unique due to its butyl ester group, which imparts different physicochemical properties compared to its ethyl, methyl, and propyl counterparts. The butyl ester group increases the lipophilicity of the compound, enhancing its ability to penetrate lipid membranes. This property makes it more effective in topical applications, such as sunscreens and anti-aging creams.

Properties

IUPAC Name

butyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-4-9-18-14(16)8-6-11-5-7-12(15)13(10-11)17-2/h5-8,10,15H,3-4,9H2,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQRZRRDNZAHMH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4657-33-4
Record name Butyl 4'-hydroxy-3'-methoxycinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl 4'-hydroxy-3'-methoxycinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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